ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 9H-xanthene-9-carboxamido group and at position 4 with an ethyl ester. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, commonly exploited in medicinal chemistry for its bioisosteric properties and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(9H-xanthene-9-carbonylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-2-25-19(24)14-11-27-20(21-14)22-18(23)17-12-7-3-5-9-15(12)26-16-10-6-4-8-13(16)17/h3-11,17H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQZTGIFRXQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 9H-xanthene-9-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures . The reaction mixture is then stirred and refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below highlights key differences in substituents and core structures between the target compound and similar derivatives:
Key Observations :
- The target compound distinguishes itself through the xanthene-carboxamido group , which is bulkier and more rigid than the sulfonamido or pyridyl groups in analogs . This may reduce solubility but enhance target selectivity via steric effects.
- Pyridyl-thiazole hybrids (e.g., ) leverage aromatic stacking and nitrogen coordination, often critical for antimicrobial or anticancer activity.
Target Compound (Inferred Pathway):
Xanthene-9-carboxylic acid activation (e.g., conversion to acyl chloride).
Coupling with 2-aminothiazole-4-carboxylate via carbodiimide-mediated amide bond formation.
Esterification to introduce the ethyl group at position 4.
Analog-Specific Methods:
- Pyridyl-thiazole derivatives (): Utilize trifluoromethanesulfonyl or bromoacetyl groups as leaving agents for nucleophilic substitution. Fragment coupling (e.g., pyridyl with thiazole) requires 14+ steps.
- Sulfonamido derivatives (): Synthesized via nucleophilic substitution of ethyl 2-(aminomethyl)thiazole-4-carboxylate with sulfonyl chlorides.
- Oxadiazole-carbazole hybrids (): Condensation of hydrazides with acetic anhydride, followed by cyclization.
Critical Differences :
- The target compound’s synthesis would prioritize amide bond formation over sulfonamide or ether linkages, necessitating careful optimization to avoid steric hindrance from the xanthene group.
Biological Activity
Ethyl 2-(9H-xanthene-9-carboxamido)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 380.4 g/mol
- CAS Number : 1170608-45-3
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and xanthene derivatives through condensation reactions. The detailed synthetic pathways can be found in various studies focusing on related thiazole derivatives .
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of thiazole-4-carboxylate have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | GI50 Value (µM) |
|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (leukemia) | 0.08 |
| This compound | Various human tumor cell lines | Not yet reported |
The National Cancer Institute (NCI) has screened several thiazole derivatives for their in vitro antitumor activity, indicating that modifications in the structure can lead to enhanced efficacy against specific cancer types .
The proposed mechanisms for the antitumor effects of thiazole derivatives include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Some studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies
- In Vitro Evaluation : A study evaluating the efficacy of thiazole derivatives against a panel of cancer cell lines showed that certain modifications led to increased cytotoxicity, suggesting structure-activity relationships (SAR) that are crucial for developing effective anticancer agents .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. For example, a related compound demonstrated significant tumor suppression in murine models, indicating potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
